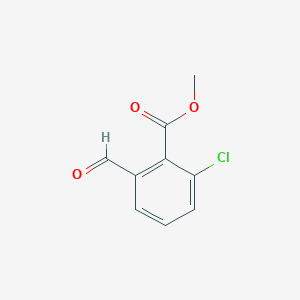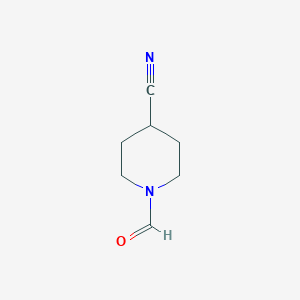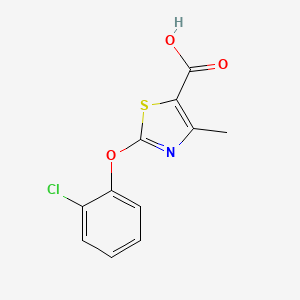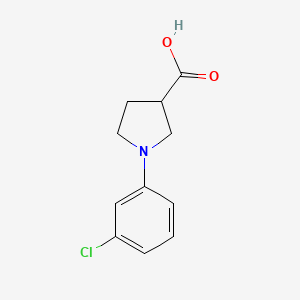
Methyl-2-chlor-6-formylbenzoat
Übersicht
Beschreibung
“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
“Methyl 2-chloro-6-formyl-benzoate” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-formyl-benzoate” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“Methyl 2-chloro-6-formyl-benzoate” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Physical and Chemical Properties Analysis
“Methyl 2-chloro-6-formyl-benzoate” is an ester . More specific physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
“Methyl-2-chlor-6-formylbenzoat” dient als bioaktiver Vorläufer bei der Synthese von Verbindungen mit einer Vielzahl pharmakologischer Aktivitäten. Seine Struktur ist entscheidend für die Entwicklung von Antimykotika, Antihypertensiva, Antitumormitteln, Antiulkusmitteln, Antipsychotika und antiviralen Medikamenten . Die Ester- und Formylgruppen der Verbindung sind reaktiv, wodurch sie sich für die Bildung neuer Verbindungen in der Medikamentenentwicklung eignet.
Gerüst für die organische Synthese
Als aktives Gerüst ist diese Verbindung bedeutend für die Suche nach neuen bioaktiven Molekülen . Es ist ein vielseitiges Substrat in der organischen Synthese, das als Rohstoff für die Herstellung von Medizinprodukten verwendet wird. Seine reaktiven funktionellen Gruppen sind entscheidend im Anfangsstadium der Synthese für die Manipulation der funktionellen Gruppen und die Bildung des Zielmoleküls.
Anwendungen der Ugi-Reaktion
Die Ugi-Reaktion, bei der ein Aldehyd, ein Amin, eine Carbonsäure und ein Isonitril kondensiert werden, verwendet “this compound” als Ausgangsmaterial. Dieser mehrstufige Reaktionsweg ist essenziell für die Synthese verschiedener Derivate, die mit unterschiedlichen Rezeptoren interagieren, was möglicherweise zu neuen Medikamentenkandidaten führt .
Tetrazol-Photoclick-Chemie
Im Bereich der Photoclick-Chemie wird “this compound” in der Tetrazol-Photoclick-Reaktion verwendet. Diese Anwendung ist wichtig für die Herstellung von Verbindungen, die durch Licht aktiviert werden können, was Auswirkungen auf die Entwicklung gezielter Medikamentenabgabesysteme und die Bioimaging hat .
Synthese von Cumarinderivaten
Diese Verbindung wird bei der Eintopfsynthese von Cumarinderivaten verwendet, die Anwendungen in der Medizin, der biomedizinischen Forschung und verschiedenen Industriezweigen haben. Cumarinderivate sind bekannt für ihre biologischen Aktivitäten und werden in optischen Aufhellern, Photosensibilisatoren, fluoreszierenden und Laserfarbstoffen sowie in Additiven für Lebensmittel, Parfüms, Kosmetika und Pharmazeutika verwendet .
Vorläufer für die Synthese von Porphyrinen
“this compound” ist auch ein essenzielles Ausgangsmaterial für die Synthese von Porphyrinen, die Verbindungen sind, die eine Schlüsselrolle in biologischen Systemen wie Hämoglobin und Chlorophyll spielen. Porphyrine haben auch Anwendungen in der photodynamischen Therapie zur Behandlung von Krebs .
Safety and Hazards
While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .
Zukünftige Richtungen
The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .
Wirkmechanismus
Target of Action
Methyl 2-chloro-6-formyl-benzoate is a complex organic compound that is used in various chemical reactionsIt’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, such as ugi-reaction and tetrazole photoclick reaction . These reactions involve multiple steps and can lead to the formation of various derivatives that can interact with different receptors .
Pharmacokinetics
It’s known that similar compounds have a variety of pharmacological activities , which suggests that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that similar compounds have a variety of pharmacological activities , suggesting that they can have various effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)





![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)
